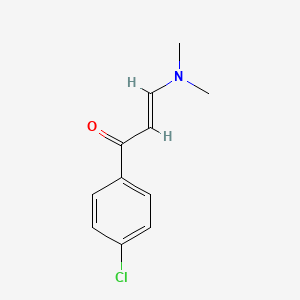

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

描述

Historical Context and Development

The synthesis of chalcone derivatives dates to the 19th century, with the Claisen-Schmidt condensation forming the cornerstone of their production. The specific compound this compound was first reported in the late 20th century as part of efforts to expand the fluorescent and bioactive chalcone library. Jiang et al. pioneered the use of 4-dimethylaminochalcone derivatives as fluorescent probes for micelle formation studies in the early 2000s, highlighting their Stokes shifts and quantum yields comparable to commercial fluorophores like Cy3. Subsequent work by Wei et al. (2023) demonstrated its enhanced intramolecular charge transfer properties when integrated into extended π-conjugated systems.

Classification within the Chalcone Family

This compound belongs to the synthetic chalcone subgroup featuring:

- A-ring : 4-Chlorophenyl (electron-withdrawing)

- B-ring : Dimethylamino group (electron-donating)

Table 1: Structural Comparison with Representative Chalcones

| Compound | A-Ring Substituent | B-Ring Substituent | Key Properties |

|---|---|---|---|

| Naringenin chalcone | Hydroxyl | Unsubstituted | Natural flavonoid precursor |

| Metochalcone | Methoxy | Diethylamino | Former choleretic drug |

| This compound | 4-Chloro | Dimethylamino | Fluorescent, NLO-active |

The dimethylamino group induces pronounced charge separation, enabling applications in nonlinear optics (NLO) and bioimaging. Its classification as a "privileged scaffold" in medicinal chemistry arises from the tunability of its α,β-unsaturated ketone core.

Chemical Significance and Research Relevance

Key research areas include:

- Fluorescence Applications : Exhibits absorption maxima at 390–460 nm and emission at 450–620 nm, with quantum yields up to 0.40.

- Biological Activity : Demonstrates antiproliferative effects against HeLa (IC₅₀ = 15.2 µM) and MCF-7 (IC₅₀ = 12.8 µM) cell lines via caspase activation.

- Materials Science : DFT calculations reveal hyperpolarizability (β) of 12.4 ×10⁻³⁰ esu, making it suitable for optoelectronic devices.

Table 2: Research Findings Across Disciplines

Nomenclature and Structural Identification

IUPAC Name : this compound

Structural Features :

- Central enone system (C=O–CH=CH–) with E-configuration

- 4-Chlorophenyl at C1, dimethylamino at C3

Table 3: Molecular Identification Data

| Parameter | Value |

|---|---|

| Molecular formula | C₁₁H₁₂ClNO |

| Molecular weight | 209.67 g/mol |

| CAS Registry Number | 67382-35-8 |

| Canonical SMILES | CN(C)/C=C/C(=O)C1=CC=C(C=C1)Cl |

X-ray crystallography confirms the planar trans-configuration of the α,β-unsaturated ketone, with bond lengths of 1.324 Å (C=O) and 1.467 Å (C–N). The dimethylamino group adopts a near-perpendicular orientation relative to the propenone plane, minimizing steric hindrance.

属性

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBABRJLWCBTBS-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Claisen-Schmidt Condensation Reaction

The most common and well-documented synthetic route for this compound is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aromatic aldehyde and a ketone.

-

- 4-chlorobenzaldehyde

- 3-(dimethylamino)acetophenone (or alternatively 4-chloroacetophenone and 4-(dimethylamino)benzaldehyde depending on the substitution pattern)

-

- Sodium hydroxide (NaOH)

- Potassium hydroxide (KOH)

-

- Ethanol or methanol are commonly used as solvents.

- Solvent-free conditions have also been reported for greener synthesis.

-

- Reflux temperature or room temperature depending on the protocol.

- Reaction times typically range from 4 to 6 hours.

- Monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures completion.

-

- The reaction mixture is quenched with water.

- The product is extracted with organic solvents such as ethyl acetate.

- Drying over anhydrous sodium sulfate (Na2SO4).

- Purification by recrystallization or column chromatography (e.g., hexane:ethyl acetate 1:1).

-

- Typically range from 67% to 88% depending on conditions and purification methods.

Solvent-Free Synthesis

A solvent-free method has been reported where 4-(dimethylamino)benzaldehyde reacts with 4-chloroacetophenone in the presence of NaOH without any solvent. This method offers advantages in terms of environmental impact and simplicity.

-

- Mixing solid reactants with NaOH at elevated temperatures (~110 °C).

- Reaction monitored by TLC.

- Workup involves quenching with water, extraction, drying, and purification.

-

- Reduced solvent use.

- Potentially higher reaction rates and yields.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the Claisen-Schmidt condensation, reducing reaction times significantly (minutes instead of hours) while maintaining or improving yields.

-

- Microwave power and time optimized experimentally.

- Use of polar solvents like ethanol or methanol.

- Base catalyst concentration adjusted for optimal conversion.

-

- Energy-efficient.

- Cleaner reactions with fewer by-products.

Industrial Scale-Up Considerations

For industrial production, the reaction parameters are optimized for scale, including:

- Use of continuous flow reactors to improve heat and mass transfer.

- Optimization of base concentration and solvent volume to maximize yield and purity.

- Control of temperature and reaction time to minimize side reactions.

- Implementation of crystallization techniques for product isolation.

Comparative Data Table of Preparation Methods

| Method | Reactants | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Claisen-Schmidt Condensation | 4-chlorobenzaldehyde + 3-(dimethylamino)acetophenone | NaOH or KOH | Ethanol/Methanol | Reflux or RT | 4–6 hours | 67–88 | Standard method, well-established |

| Solvent-Free Synthesis | 4-(dimethylamino)benzaldehyde + 4-chloroacetophenone | NaOH | None | ~110 °C | 1–2 hours | ~70–80 | Eco-friendly, solvent elimination |

| Microwave-Assisted | Same as Claisen-Schmidt | NaOH or KOH | Ethanol/Methanol | Microwave heating | Minutes | 75–90 | Rapid synthesis, energy efficient |

| Industrial Continuous Flow | Same as Claisen-Schmidt | NaOH or KOH | Optimized solvent | Controlled flow | Minutes to hours | >85 | Scalable, optimized for yield and purity |

Detailed Research Findings

Reaction Mechanism:

The Claisen-Schmidt condensation proceeds via base-catalyzed enolate formation from the ketone, which then attacks the aldehyde carbonyl carbon, followed by dehydration to form the α,β-unsaturated ketone.Effect of Base:

KOH and NaOH are both effective; however, KOH often provides slightly higher yields and cleaner reactions due to its stronger basicity and solubility in alcohol solvents.Solvent Effects:

Polar protic solvents like ethanol facilitate the reaction by dissolving both reactants and base, promoting efficient mixing and reaction kinetics.Purification:

Recrystallization from ethanol or column chromatography using hexane/ethyl acetate mixtures yields high-purity products suitable for further applications.Characterization: Products are characterized by melting point, nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

化学反应分析

Types of Reactions

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Starting Material for Organic Synthesis

The compound serves as a crucial starting material or intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of various functionalized derivatives that can be used in pharmaceuticals and agrochemicals. The Claisen-Schmidt condensation reaction is commonly employed for its synthesis, involving 4-chlorobenzaldehyde and 3-(dimethylamino)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide.

Biological Research

Antimicrobial and Anticancer Properties

Numerous studies have investigated the biological activities of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. It has shown potential antimicrobial, anti-inflammatory, and anticancer properties. For instance, research indicates that the compound exhibits significant activity against various bacterial strains and cancer cell lines.

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets, potentially inhibiting enzyme activity or binding to cellular receptors. This interaction can lead to apoptosis in cancer cells or disruption of bacterial cell function.

Medicinal Applications

Drug Development

Given its promising biological activities, this compound is being investigated as a lead compound for drug development. Its derivatives are explored for therapeutic applications in treating infections and cancers due to their ability to modulate various biological pathways.

Case Study: Anticancer Activity

A study evaluating the anticancer effects of this compound on human cancer cell lines demonstrated that it induces apoptosis through the activation of caspase pathways. The results showed a dose-dependent increase in cell death, highlighting its potential as an anticancer agent.

Industrial Applications

Production of Dyes and Pigments

In addition to its biological applications, this compound is utilized in the production of dyes and pigments. Its vibrant color properties make it suitable for use in various industrial applications, including textiles and coatings.

作用机制

The mechanism of action of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biological pathways. The presence of the dimethylamino group can enhance its binding affinity to certain molecular targets, while the chlorophenyl group may contribute to its overall stability and reactivity.

相似化合物的比较

Structural Analogues with Halogen and Amino Substituents

Chlorophenyl- and Dimethylamino-Substituted Chalcones

(2E)-1-(4-Chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one Synthesis: Prepared via Claisen-Schmidt condensation, yielding 85–91% . Physical Properties: Melting point 169–171°C, higher than non-chlorinated analogues due to increased molecular rigidity . Spectroscopy: IR peaks at 3328 cm⁻¹ (N-H stretch) and 1670 cm⁻¹ (C=O), distinct from urea-based chalcones .

(2E)-3-(4-Chlorophenyl)-1-{3-[(7-chloroquinolin-4-yl)amino]phenyl}prop-2-en-1-one Key Differences: Incorporation of a 7-chloroquinoline group enhances antimalarial activity but reduces solubility compared to the target compound . Crystallography: Dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing molecular packing .

Fluorophenyl and Methoxy Analogues

(E)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one Electronic Effects: Fluorine’s electron-withdrawing nature reduces dipole moment (4.23 D) compared to the target compound’s dimethylamino group, which donates electrons (dipole moment ~6.5 D) . NLO Properties: Lower first-order hyperpolarizability (β = 12.4 × 10⁻³⁰ esu) than dimethylamino-substituted chalcones (β = 28.9 × 10⁻³⁰ esu) .

(2E)-3-(Dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Solubility: Increased methoxy groups enhance solubility in polar solvents (e.g., methanol) but reduce thermal stability (mp 148°C vs. 169–171°C for the target compound) .

Functional Group Variations

Heterocyclic Substituents

(2E)-1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one Structure: Thiazole ring introduces π-conjugation, shifting UV-Vis absorption to longer wavelengths (λₘₐₓ ~380 nm) compared to the target compound (λₘₐₓ ~350 nm) . Applications: Potential in optoelectronics due to enhanced charge-transfer properties .

(2E)-3-[4-(Dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one Electronic Properties: Thiophene’s electron-rich nature increases polarizability (α = 3.91 × 10⁻²⁴ esu) relative to phenyl-substituted chalcones .

Bioactive Analogues

(2E)-1-(4’-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one Antifungal Activity: MIC = 0.07 µg/mL against Trichophyton rubrum, superior to dimethylamino-substituted chalcones, likely due to the primary amine’s hydrogen-bonding capability .

Physicochemical and Spectroscopic Data Comparison

生物活性

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a synthetic compound with notable biological activities. This compound has garnered attention in various research domains, particularly in medicinal chemistry and pharmacology due to its potential therapeutic applications.

- Molecular Formula : C₁₁H₁₂ClNO

- Molecular Weight : 209.7 g/mol

- CAS Number : 28587-05-5

- Purity : Minimum 98% .

Antimicrobial Activity

Research indicates that chalcone derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showcasing moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Neisseria meningitidis | 64 |

| Haemophilus influenzae | 32 |

This compound's mechanism involves disrupting bacterial cell membranes and inhibiting critical metabolic pathways, which is common among many chalcone derivatives .

Antichlamydial Activity

In addition to its antibacterial properties, this compound has been studied for its antichlamydial activity. It was found to selectively inhibit Chlamydia species, which are significant pathogens in human infections. The compound's effectiveness was attributed to its ability to alter chlamydial inclusion morphology and size in infected cells, indicating a potential use in developing treatments for chlamydial infections .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.

- Membrane Disruption : It can disrupt the integrity of bacterial cell membranes, leading to cell lysis.

- Modulation of Cellular Pathways : The presence of the dimethylamino group is crucial for its interaction with cellular targets, enhancing its bioactivity .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various chalcone derivatives, including this compound. The results demonstrated that modifications in the molecular structure significantly influenced biological activity. The presence of electron-withdrawing groups like chlorine enhanced antimicrobial potency compared to unsubstituted analogs .

Toxicity Assessment

Toxicity studies conducted on human cell lines revealed that this compound exhibited low cytotoxicity at therapeutic concentrations. This finding is crucial for its potential therapeutic applications as it suggests a favorable safety profile when used within the effective dose range .

常见问题

Q. What synthetic methodologies are commonly employed for the preparation of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-chloroacetophenone and dimethylaminobenzaldehyde. A base (e.g., KOH or NaOH) in ethanol or methanol facilitates aldol addition, followed by acid-catalyzed dehydration to yield the α,β-unsaturated ketone. Reaction conditions (temperature, solvent, catalyst) are optimized to enhance stereoselectivity toward the E-isomer .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- FT-IR : Validates carbonyl (C=O, ~1650–1700 cm⁻¹) and enone (C=C, ~1600 cm⁻¹) groups.

- ¹H/¹³C NMR : Confirms substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; aromatic protons in the 4-chlorophenyl ring at δ 7.4–8.1 ppm).

- HR-MS : Provides exact mass matching the molecular formula (C₁₁H₁₃ClNO⁺, calculated m/z 210.0684). Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation .

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO energy gaps to assess chemical stability and charge transfer potential. Global reactivity descriptors (electrophilicity index, chemical hardness) derived from Koopmans’ theorem quantify nucleophilic/electrophilic behavior. TD-DFT simulations align UV-Vis absorption spectra (λmax ~350–400 nm) with experimental data, revealing solvent-dependent solvatochromism .

Advanced Research Questions

Q. How do crystallographic studies inform the molecular conformation and intermolecular interactions of this chalcone derivative?

SCXRD reveals a planar enone system with dihedral angles between aromatic rings (~7–56°), influencing π-π stacking and dipole interactions. Hirshfeld surface analysis quantifies non-covalent contacts (e.g., C–H···O, Cl···H), while lattice energy calculations predict packing efficiency. These insights guide co-crystal design for enhanced solubility or stability .

Q. What experimental strategies are used to evaluate its potential as a monoamine oxidase (MAO) inhibitor?

- Enzyme assays : Recombinant human MAO-A/B is incubated with the compound (0.1–100 μM) and a fluorogenic substrate (e.g., kynuramine). IC₅₀ values determine inhibitory potency.

- Reversibility studies : Dialysis or dilution assays distinguish competitive/non-competitive binding. Substituent effects (e.g., dimethylamino vs. imidazole groups) correlate with selectivity for MAO-A/B isoforms .

Q. How are photophysical properties like amplified spontaneous emission (ASE) characterized in this compound?

ASE is studied using pulsed laser excitation (e.g., Nd:YAG laser, 355 nm). Solvent polarity and concentration effects on ASE bands (e.g., 545 nm vs. 565 nm) are monitored via fluorescence spectroscopy. A "superexciplex" mechanism is proposed, where solvent molecules mediate excited-state interactions between two chalcone molecules .

Q. How do structural modifications (e.g., substituent variation) influence bioactivity?

Q. What advanced DFT parameters assess the thermodynamic stability of polymorphs?

Conformational energy landscapes mapped via relaxed potential energy scans identify low-energy conformers. Lattice energy minimization (using PIXEL or DMol³) compares polymorph stability. Van der Waals and electrostatic contributions dominate in non-polar solvents, while hydrogen bonding dictates stability in polar media .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。